molecular formula C9H14N2O2 B3058446 1-(4-Oxocyclohexyl)imidazolidin-2-one CAS No. 89519-06-2

1-(4-Oxocyclohexyl)imidazolidin-2-one

Cat. No. B3058446
CAS RN: 89519-06-2
M. Wt: 182.22 g/mol
InChI Key: WTIFMESXPDSEMT-UHFFFAOYSA-N
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Description

1-(4-Oxocyclohexyl)imidazolidin-2-one is a derivative of imidazolidine . Imidazolidine is a heterocyclic compound and its derivatives are generally colorless, polar, and basic compounds . They are cyclic 5-membered examples of the general class of aminals .


Chemical Reactions Analysis

Imidazolidin-2-ones and their analogues are omnipresent structural motifs of pharmaceuticals, natural products, chiral auxiliaries, and intermediates in organic syntheses . The review is organized in four main chapters that identify the most common approaches to imidazolidin-2-one derivatives: (1) the direct incorporation of the carbonyl group into 1,2-diamines, (2) the diamination of olefins, (3) the intramolecular hydroamination of linear urea derivatives and (4) aziridine ring expansion .

Scientific Research Applications

Catalytic Synthesis

Imidazolidin-2-ones are used in the catalytic synthesis of various compounds . They are involved in several key reactions, including:

Pharmaceuticals and Biologically Active Compounds

Imidazolidin-2-ones are omnipresent structural motifs of pharmaceuticals, natural products, and other biologically active compounds . They are found in a wide range of drugs and therapeutic agents .

Chiral Auxiliaries

Imidazolidin-2-ones are used as chiral auxiliaries in asymmetric transformations . They help control the stereochemistry of reactions, which is crucial in the production of enantiomerically pure compounds .

Synthetic Intermediates

Substituted imidazolidin-2-ones are important synthetic intermediates that can be transformed into a broad variety of complex structures . They are used in the synthesis of many complex organic molecules .

Ligands for Asymmetric Catalysis

Imidazolidin-2-thiones are used as ligands for asymmetric catalysis . They can coordinate to a metal center and induce asymmetry in the resulting complex, which can then catalyze asymmetric reactions .

Antifungal Agents

Metal complexes of heterocyclic thione ligands, which can be derived from imidazolidin-2-ones, have been reported to possess antifungal activity .

Drug Discovery

1-(4-Oxocyclohexyl)imidazolidin-2-one is used in drug discovery due to its unique properties. It can be used to synthesize a wide range of potential therapeutic agents.

Polymer Synthesis

1-(4-Oxocyclohexyl)imidazolidin-2-one is used in polymer synthesis. It can be used to create polymers with unique properties, making it a valuable tool in materials science.

Future Directions

Imidazolidin-2-ones and their analogues are widely found in pharmaceuticals, natural alkaloids, and other biologically active compounds . Substantial advances have been accomplished in the aim of producing more sustainable and environmental-friendly protocols for the preparation of this essential class of molecules . Future research may focus on the development of new synthetic routes and applications of these compounds.

properties

IUPAC Name

1-(4-oxocyclohexyl)imidazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2/c12-8-3-1-7(2-4-8)11-6-5-10-9(11)13/h7H,1-6H2,(H,10,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTIFMESXPDSEMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)CCC1N2CCNC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60603798
Record name 1-(4-Oxocyclohexyl)imidazolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60603798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Oxocyclohexyl)imidazolidin-2-one

CAS RN

89519-06-2
Record name 1-(4-Oxocyclohexyl)imidazolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60603798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 18.3 g of 1-(4-aminocyclohexyl)-2-imidazolidinone as a mixture of cis and trans isomers, 2.0 g of benzyltributylammonium chloride, 250 ml of ethyl acetate and 360 ml of an aqueous 10% potassium hypochlorite solution [according to methodology as described by C. A. Meyers, J. Org. Chem. 26, 1046 (1961)] is stirred at room temperature for 11/2 hours. The organic layer is separated and the aqueous layer is extracted with ethyl acetate. The pooled organic phases are washed with water, sodium bicarbonate solution and dilute hydrochloric acid, then dried and evaporated to dryness to yield 1-(4-oxocyclohexyl)-2-imidazolidinone.
Quantity
18.3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
2 g
Type
catalyst
Reaction Step Two
Quantity
250 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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